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Compound of Interest

Compound Name: 5-(4-Fluorophenyl)-1H-tetrazole

Cat. No.: B1332492

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound
5-(4-Fluorophenyl)-1H-tetrazole, a molecule of interest in medicinal chemistry and materials
science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) characteristics, offering a comprehensive reference for its
structural elucidation and characterization.

Core Spectroscopic Data

The empirical formula for 5-(4-Fluorophenyl)-1H-tetrazole is CsHsFNa4, with a molecular
weight of 164.14 g/mol . The experimentally determined melting point is 114-116 °C[1] or 180
°C with decomposition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic
compounds. For 5-(4-Fluorophenyl)-1H-tetrazole, both proton (*H) and carbon-13 (33C) NMR
data have been reported, typically using deuterated dimethyl sulfoxide (DMSO-ds) as the
solvent.

IH NMR Data

The H NMR spectrum is characterized by signals corresponding to the aromatic protons and
the acidic proton of the tetrazole ring.
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Chemical Coupling
Shift (3) Multiplicity Integration Assignment Constant Reference
ppm (J) Hz
N-H
16.91 brs 1H - [1]
(tetrazole)
8.12-8.07 m 2H Ar-H - [1]
7.50-7.45 m 2H Ar-H - [1]

Abbr: brs = broad singlet, m = multiplet, Ar-H = Aromatic Proton
13C NMR Data

The 13C NMR spectrum provides insight into the carbon framework of the molecule, including
the carbon atoms of the phenyl and tetrazole rings. The carbon attached to the fluorine atom
exhibits a characteristic splitting pattern.

] ] o Coupling
Chemical Shift  Splitting .
Assignment Constant (J) Reference
(d) ppm Pattern
Hz

163.6 d C-F 249 [1]

154.6 S C (tetrazole) - [1]

129.5 d Ar-C 8.9 [1]

116.6 d Ar-C 22.3 [1]

Abbr: d = doublet, s = singlet, Ar-C = Aromatic Carbon

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key
vibrational frequencies for 5-(4-Fluorophenyl)-1H-tetrazole are summarized below.
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Wavenumber (cm~?) Assignment Reference
2991 N-H stretch [1]
1610 C=N stretch [1]
1505 Aromatic C=C stretch [1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments. Electrospray ionization (ESI) is a common technique for this class of compounds.

miz lon Technique Reference

163 [M - H]- ESI-MS [1]

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data
presented above.

NMR Spectroscopy: *H and 13C NMR spectra are typically recorded on a spectrometer
operating at a frequency of 500 MHz and 125 MHz, respectively.[1] The sample is dissolved in
a suitable deuterated solvent, such as DMSO-ds, with tetramethylsilane (TMS) used as an
internal standard.

IR Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer. The sample can
be prepared as a KBr pellet, where a small amount of the compound is mixed with potassium
bromide and pressed into a thin disk.

Mass Spectrometry: The ESI-MS spectrum is acquired using a mass spectrometer equipped
with an electrospray ionization source. The sample is dissolved in a suitable solvent and
introduced into the instrument. The analysis is performed in negative ion mode to observe the
[M —H]~ ion.[1]

Visualization of Spectroscopic Workflow
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The general workflow for the spectroscopic analysis of a synthesized compound like 5-(4-
Fluorophenyl)-1H-tetrazole is depicted below. This process ensures the confirmation of the
chemical structure and purity of the compound.

Synthesis & Purification

Synthesis of 5-(4-Fluorophenyl)-1H-tetrazole

:

Purification (e.g., Recrystallization)

Spectroscopic Analysis

NMR Spectroscopy

(H, 13C) IR Spectroscopy Mass Spectrometry

Dataaterpretation & Configafation

Spectral Data Analysis

:

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b1332492?utm_src=pdf-body
https://www.benchchem.com/product/b1332492?utm_src=pdf-body
https://www.benchchem.com/product/b1332492?utm_src=pdf-body-img
https://www.benchchem.com/product/b1332492?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles
and Sodium Azide Catalyzed by Silica Sulfuric Acid | MDPI [mdpi.com]

« To cite this document: BenchChem. [Spectroscopic Profile of 5-(4-Fluorophenyl)-1H-
tetrazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1332492#spectroscopic-data-of-5-4-fluorophenyl-1h-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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